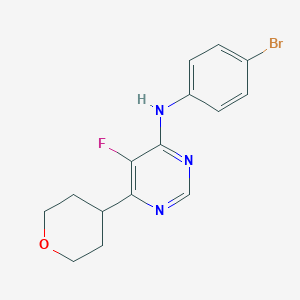![molecular formula C17H25N5O3S B15115739 3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15115739.png)
3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring The pyrrolidine ring is further substituted with a sulfonyl group attached to a methyl-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methoxy Group: This can be done via nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: This step may involve cyclization reactions of suitable amine precursors.
Introduction of the Sulfonyl Group: This is typically achieved through sulfonylation reactions using sulfonyl chlorides.
Attachment of the Methyl-Imidazole Moiety: This step involves the coupling of the imidazole derivative with the sulfonylated pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tert-butyl groups.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridazine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonyl and imidazole groups.
Industrial Applications: It may find use in the development of new catalysts and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-butyl-6-methoxypyridazine: Lacks the sulfonyl and imidazole groups, making it less versatile in terms of biological activity.
6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine: Lacks the tert-butyl group, which may affect its stability and reactivity.
3-tert-butyl-6-({1-[(1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine: Lacks the methyl group on the imidazole ring, potentially altering its binding properties.
Uniqueness
The presence of both the tert-butyl group and the methyl-imidazole moiety in 3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine provides a unique combination of stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H25N5O3S |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
3-tert-butyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C17H25N5O3S/c1-17(2,3)14-5-6-15(20-19-14)25-12-13-7-9-22(11-13)26(23,24)16-18-8-10-21(16)4/h5-6,8,10,13H,7,9,11-12H2,1-4H3 |
Clave InChI |
JNHUSGYRPMUEPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=NC=CN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115658.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzoxazol-2-amine](/img/structure/B15115665.png)
![N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine;dihydrochloride](/img/structure/B15115666.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B15115671.png)
![2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B15115677.png)
![2-Ethoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15115682.png)
![2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115690.png)
![N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115694.png)


![5-Bromo-3-fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115725.png)
![N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B15115728.png)
![2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115741.png)
![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)
